3,3-Diethylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-diethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)5-6-9-7-8/h9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFVZMTVFSGIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597975 | |
| Record name | 3,3-Diethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34971-71-6 | |
| Record name | 3,3-Diethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50597975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-diethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Mechanistic Investigations of 3,3 Diethylpyrrolidine Systems
Elucidation of Reaction Mechanisms in Pyrrolidine (B122466) Ring Formation and Transformation
The formation of the pyrrolidine ring, a fundamental heterocyclic motif, can be achieved through various synthetic strategies. One common approach involves the cyclization of suitable precursors, often involving nucleophilic attack by a nitrogen atom to form the five-membered ring. For instance, the synthesis of pyrrolidine-2,5-diones can be accomplished through the Michael addition of a nucleophile to an appropriate maleimide derivative, followed by cyclization. While specific mechanistic studies on the formation of the 3,3-diethylpyrrolidine ring are not extensively detailed in the available literature, the general principles of pyrrolidine synthesis can be applied.
The transformation of the pyrrolidine ring in 3,3-diethyl substituted systems is influenced by the steric hindrance imparted by the gem-diethyl group at the C3 position. This steric bulk can direct the regioselectivity of reactions and affect the stability of intermediates. For example, in reactions involving the formation of bicyclic systems, the diethyl group can dictate the stereochemical outcome of the cyclization.
Redox Reactivity of Pyrrolidine Derivatives, with a Focus on Nitroxide Formation and Reduction Kinetics
The redox chemistry of this compound derivatives has been notably explored in the context of stable nitroxide radicals. These paramagnetic species have wide-ranging applications, and the substitution pattern on the pyrrolidine ring plays a crucial role in their stability and reactivity.
A prominent example is a tetraethyl derivative of 3-carboxy-PROXYL, a nitroxide derived from a this compound structure. The synthesis of this sterically shielded pyrrolidine nitroxide has been reported, and its resistance to reduction has been a key area of investigation. The gem-diethyl groups provide significant steric shielding to the nitroxide moiety, thereby slowing down the rate of its reduction to the corresponding diamagnetic hydroxylamine. acs.org
The kinetics of the reduction of this this compound-derived nitroxide by ascorbate (vitamin C) have been studied in detail. These studies reveal that the presence of the gem-diethyl groups leads to a significantly slower reduction rate compared to analogous nitroxides with less steric hindrance, such as those with gem-dimethyl or spirocyclohexyl groups. acs.org For instance, the second-order rate constant for the reduction of the tetraethyl derivative of 3-carboxy-PROXYL by ascorbate is substantially lower than that of its gem-dimethyl counterpart, 3-carboxy-PROXYL. acs.org
The slow reduction kinetics are critical for applications where the persistence of the paramagnetic nitroxide is essential. For example, in biological systems where reducing agents like ascorbate are present, sterically shielded nitroxides derived from this compound exhibit enhanced stability. acs.org
Below is an interactive data table summarizing the second-order rate constants for the reduction of various pyrrolidine nitroxides with ascorbate, highlighting the effect of the substituents at the 3-position.
| Nitroxide Derivative | Substituent at C3 | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 3-carboxy-PROXYL | gem-dimethyl | 0.063 ± 0.002 |
| Tetraethyl derivative of 3-carboxy-PROXYL | gem-diethyl | ≤0.001 |
| Spirocyclohexyl derivative | spirocyclohexyl | 0.031 ± 0.003 |
Data sourced from studies on the reduction of sterically shielded pyrrolidine nitroxides by ascorbate in a phosphate buffer solution (pH 7.4) at 295 K. acs.org
The formation of the nitroxide from the corresponding secondary amine precursor typically involves oxidation. In the case of this compound systems, this oxidation can be achieved using various oxidizing agents. The stability of the resulting nitroxide is a key feature, attributed to the resonance stabilization of the N-O• group and the steric protection afforded by the adjacent alkyl groups.
Site-Selective Functionalization of the Pyrrolidine Ring, including α-Functionalization
The functionalization of the pyrrolidine ring allows for the introduction of various chemical groups, leading to a diverse range of derivatives with tailored properties. Site-selectivity in these reactions is a critical aspect, and in the case of this compound, the gem-diethyl group at the C3 position is expected to exert a significant directing effect.
While specific studies on the site-selective functionalization of the this compound ring are limited, general principles of pyrrolidine chemistry can provide insights. The α-positions (C2 and C5) of the pyrrolidine ring are often susceptible to functionalization. The steric hindrance from the 3,3-diethyl group would likely disfavor reactions at the adjacent C2 and C4 positions, potentially enhancing the reactivity at the C5 position in certain cases.
For instance, α-C-H activation is a powerful tool for the functionalization of amines. In pyrrolidine systems, this can be achieved through various catalytic methods. The presence of the gem-diethyl group would influence the accessibility of the α-protons and thus the regioselectivity of such reactions. It is plausible that functionalization would preferentially occur at the α-position distal to the bulky diethyl substituent, although this would also depend on the nature of the directing group and the reaction conditions.
Further research is needed to fully elucidate the directing effects of the gem-diethyl group in the site-selective functionalization of the this compound ring.
Investigation of Transient Intermediates and Their Role in this compound Chemistry
The study of transient intermediates is crucial for understanding the detailed mechanisms of chemical reactions. In the context of this compound chemistry, the identification and characterization of these short-lived species can provide valuable insights into reaction pathways.
Spectroscopic techniques are powerful tools for the detection and characterization of transient intermediates. For example, time-resolved infrared (TRIR) spectroscopy can be used to monitor the formation and decay of intermediates in real-time. While specific investigations into the transient intermediates of this compound reactions are not widely reported, studies on related pyrrolidine systems offer a framework for such investigations.
For example, in the formation of pyrrolidine rings through cycloaddition reactions, transient species such as azomethine ylides are often involved. The stability and reactivity of these intermediates would be influenced by the presence of the 3,3-diethyl substituents. Spectroscopic methods, coupled with computational studies, could be employed to probe the structure and energetics of these transient species in this compound systems.
Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying radical intermediates, such as those involved in nitroxide formation. EPR studies can provide information about the electronic structure and environment of the unpaired electron in the nitroxide radical, offering insights into the mechanism of its formation and subsequent reactions.
Advanced Spectroscopic and Spectrometric Characterization of 3,3 Diethylpyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 3,3-Diethylpyrrolidine. researchgate.netweebly.com By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. emerypharma.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the ethyl groups (CH₃ and CH₂) will have characteristic chemical shifts and splitting patterns (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to coupling with each other). The protons on the pyrrolidine (B122466) ring (at positions 2, 4, and 5) and the amine proton (N-H) will also exhibit specific resonances.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The quaternary carbon at position 3, the methylene carbons of the ring and the ethyl groups, and the methyl carbons will all appear at characteristic chemical shift values. youtube.comoregonstate.educompoundchem.com
Conformational Analysis: The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. researchgate.netacs.org Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study these conformations. nih.gov NOESY detects through-space interactions between protons, providing insights into their spatial proximity and thus the preferred conformation of the ring and the orientation of the ethyl substituents. nih.govmdpi.com
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Ring CH₂ (C2, C5) | ~2.7 - 3.0 | ~50 - 55 |
| Ring CH₂ (C4) | ~1.6 - 1.9 | ~25 - 30 |
| Quaternary C (C3) | - | ~40 - 45 |
| Ethyl CH₂ | ~1.4 - 1.6 (quartet) | ~28 - 33 |
| Ethyl CH₃ | ~0.8 - 1.0 (triplet) | ~8 - 12 |
| N-H | ~1.0 - 2.5 (broad) | - |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.
The most notable features would include:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The position and shape of this peak can be influenced by hydrogen bonding.
C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl (ethyl) and cyclic methylene groups.
N-H Bend: A medium-intensity band around 1590-1650 cm⁻¹ can be attributed to the N-H bending (scissoring) vibration.
C-H Bend: Absorptions in the 1450-1470 cm⁻¹ range correspond to the bending vibrations of the CH₂ and CH₃ groups.
C-N Stretch: The C-N stretching vibration typically appears as a medium to weak absorption in the fingerprint region, around 1020-1250 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak-Medium |
| Alkyl (C-H) | Stretch | 2850 - 3000 | Strong |
| Secondary Amine (N-H) | Bend | 1590 - 1650 | Medium |
| Alkyl (CH₂/CH₃) | Bend | 1450 - 1470 | Medium |
| Alkyl Amine (C-N) | Stretch | 1020 - 1250 | Medium-Weak |
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. vanderbilt.edu For this compound (C₈H₁₇N), the molecular weight is 127.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 127.
The fragmentation pattern is crucial for structural elucidation. nih.gov The fragmentation of this compound would likely proceed through several characteristic pathways:
α-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable iminium ion at m/z 98. This is often the base peak in the spectrum.
Loss of Alkyl Groups: Fragmentation can also occur via the loss of a methyl radical (•CH₃, 15 Da) from an ethyl group, or through more complex rearrangements.
Ring Cleavage: The pyrrolidine ring can undergo cleavage, leading to various smaller charged fragments. researchgate.netwvu.edu
| m/z | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |
| 112 | [M - CH₃]⁺ | Loss of a methyl radical |
| 98 | [M - C₂H₅]⁺ | α-Cleavage, loss of an ethyl radical |
| 70 | [C₄H₈N]⁺ | Ring fragmentation products |
| 56 | [C₃H₆N]⁺ | Ring fragmentation products |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Pyrrolidine Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific for detecting species with unpaired electrons, such as free radicals. hi.isnih.gov While this compound itself is a diamagnetic molecule and thus EPR-silent, its corresponding nitroxide radical derivative (e.g., 3,3-diethyl-1-oxyl-pyrrolidine) is a stable free radical that can be studied extensively by EPR. nih.govpageplace.de
Pyrrolidine-based nitroxides, particularly those with bulky substituents like ethyl groups adjacent to the N-O group, are known as "sterically shielded" radicals. mdpi.com These radicals exhibit significantly higher stability in biological and reducing environments compared to less substituted nitroxides. nih.gov EPR studies of such radicals provide detailed information about their electronic structure and environment. The EPR spectrum is characterized by hyperfine coupling of the unpaired electron with the ¹⁴N nucleus, resulting in a characteristic three-line spectrum. Further coupling to nearby protons can provide additional structural details. researchgate.net The stability of tetraethyl-substituted pyrrolidine nitroxides makes them excellent candidates for in-cell EPR studies and as spin labels for investigating biomolecules. hi.isnih.gov
X-ray Crystallography for Determination of Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice.
For a chiral derivative of this compound, X-ray crystallography could be used to determine its absolute stereochemistry. Furthermore, it would provide precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the ring conformation (envelope vs. twist) and the orientation of the diethyl substituents in the solid state. This experimental data is invaluable for validating and refining computational models of the molecule's conformational preferences. researchgate.net
Computational Chemistry and Machine Learning in 3,3 Diethylpyrrolidine Research
Quantum Chemical Methods for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical methods are fundamental tools for investigating the intrinsic properties of molecules like 3,3-diethylpyrrolidine. By solving approximations of the Schrödinger equation, these methods can accurately predict electronic structure, conformational stability, and chemical reactivity.
Electronic Structure: Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods (e.g., MP2, CC) are employed to understand the distribution of electrons within the this compound molecule. acs.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. arabjchem.org For this compound, these calculations can reveal how the electron-donating diethyl groups at the C3 position influence the electron density on the pyrrolidine (B122466) ring and the nitrogen atom, thereby affecting its basicity and nucleophilicity. nih.gov
Stability: The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twisted" forms. nih.govnih.gov Quantum chemical calculations are essential for determining the relative energies and thermodynamic stabilities of these different conformers. acs.org For this compound, computational studies can predict the most stable arrangement of the five-membered ring and the orientation of the two ethyl groups. Methods such as DFT with various functionals (e.g., B3LYP, M06-2X) and large basis sets can provide reliable energy differences between conformers, which is critical for understanding its behavior in chemical reactions. acs.orgwhiterose.ac.uk
Reactivity Prediction: Quantum chemistry provides a suite of descriptors that help predict how this compound will behave in a chemical reaction. mdpi.com By calculating properties like molecular electrostatic potential, atomic charges, and frontier molecular orbitals, researchers can identify the most likely sites for electrophilic or nucleophilic attack. arabjchem.org For instance, DFT calculations can be used to model the transition states of potential reactions, allowing for the determination of activation energies and reaction rates. researchgate.netbeilstein-archives.org This predictive power is invaluable for designing new synthetic routes or understanding reaction mechanisms involving this compound. mdpi.com
| Quantum Chemical Method | Predicted Properties | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Geometries, Conformer Energies, HOMO/LUMO Energies, Reaction Pathways. acs.orgarabjchem.org | Predicting the most stable ring pucker and ethyl group orientations; estimating reactivity and basicity. |
| Hartree-Fock (HF) | Molecular Orbitals, Initial Geometries. acs.org | Provides a baseline for more advanced calculations of electronic structure. |
| Møller-Plesset Perturbation Theory (MP2) | More accurate energies, electron correlation effects. acs.org | Refining the relative energies of different conformers for higher accuracy. |
| Coupled Cluster (CC) | "Gold standard" for energy calculations, high accuracy. acs.org | Benchmarking the results from less computationally expensive methods like DFT. |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical methods are excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a virtual window into the conformational landscape of this compound.
MD simulations are particularly useful for exploring the vast conformational space of flexible molecules. The pyrrolidine ring undergoes a process known as pseudorotation, where it rapidly interconverts between different puckered conformations without significant energy barriers. nih.gov For this compound, the two ethyl groups add further degrees of freedom. MD simulations can map the potential energy surface, identifying the most populated conformational states and the pathways for transitioning between them. nih.gov This is achieved by simulating the molecule's movement over nanoseconds or even microseconds, providing a statistical picture of its preferred shapes. mdpi.com
These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. Common force fields used for organic molecules include AMBER, GROMOS, and COMPASS II. mdpi.commdpi.com The accuracy of an MD simulation is highly dependent on the quality of the force field used. The results from MD, such as the relative populations of different conformers, can be used to calculate macroscopic thermodynamic properties. This dynamic information is crucial for understanding how this compound might interact with other molecules, such as enzymes or receptors, where conformational flexibility plays a key role in binding.
| MD Simulation Aspect | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters that describe the potential energy of the atoms in the system. mdpi.com | Defines the accuracy of the simulation; must correctly model the interactions within the pyrrolidine ring and ethyl groups. |
| Conformational Sampling | The process of exploring the different possible spatial arrangements (conformations) of the molecule. nih.gov | Identifies the preferred puckering of the ring and the rotational states of the diethyl substituents. |
| Thermodynamic Properties | Calculation of properties like free energy, enthalpy, and entropy from the simulation trajectory. | Provides insight into the relative stability of different conformations at a given temperature. |
| Solvent Effects | Simulations can be run in an explicit solvent (e.g., water box) or using an implicit solvent model to mimic solution-phase behavior. mdpi.com | Reveals how the solvent environment influences the conformational preferences of the molecule. |
Application of Machine Learning Algorithms in Pyrrolidine Chemistry
Machine learning (ML) is revolutionizing chemical research by enabling the analysis of large datasets to predict properties and outcomes with high speed and accuracy. jetir.org In the context of pyrrolidine chemistry, ML algorithms can be applied to accelerate synthesis, design novel functional molecules, and screen for potential applications.
Machine learning models, particularly neural networks, can be trained on vast databases of known chemical reactions to predict the products of a given set of reactants and conditions. researchgate.netnih.gov For the synthesis of derivatives of this compound, an ML model could predict the likelihood of success for a novel reaction pathway or suggest optimal conditions (e.g., temperature, catalyst, solvent) to maximize the yield. researchgate.net These models learn complex, non-linear relationships between molecular features and reaction outcomes that are not always apparent from first principles. researchgate.net By combining ML with quantum chemical calculations (DFT), a hybrid approach can be used to predict reaction pathways and energy barriers with greater efficiency than using DFT alone. arxiv.org This approach can significantly reduce the amount of trial-and-error experimentation required in the lab. arxiv.org
Inverse design flips the traditional research paradigm: instead of making a molecule and then testing its properties, one specifies the desired properties and uses an algorithm to generate a molecule that should possess them. researchgate.netrsc.org ML models, especially generative models, are well-suited for this task. For instance, if the goal is to create a highly effective organocatalyst based on the this compound scaffold, an ML algorithm could be used. mdpi.com The model would be trained on a library of known pyrrolidine-based catalysts and their performance data. mdpi.comnih.gov It could then generate novel molecular structures by modifying the this compound core and use a predictive model to evaluate their potential catalytic activity, ultimately suggesting promising candidates for synthesis and testing. researchgate.net
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target, such as a protein or enzyme. researchgate.netmdpi.com Machine learning has become a powerful tool for enhancing virtual screening. nih.govnih.gov A typical workflow involves training an ML model, such as a random forest or support vector machine, on a dataset of compounds with known activity against a specific target. mdpi.com This trained model can then be used to rapidly screen a virtual library containing thousands or millions of this compound derivatives. The model assigns a score to each molecule based on its predicted activity, allowing researchers to prioritize a small number of the most promising candidates for more computationally intensive studies (like molecular docking) or for direct experimental validation. nih.govmdpi.com This ML-driven approach dramatically accelerates the initial stages of drug discovery and materials science by focusing resources on compounds with the highest probability of success. nih.gov
| Machine Learning Application | Algorithm Example(s) | Goal in Pyrrolidine Chemistry |
|---|---|---|
| Predictive Modeling | Artificial Neural Networks (ANN), Graph-Convolutional Networks. researchgate.netnih.gov | Predict the major product and yield of a reaction to synthesize a this compound derivative. |
| Inverse Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). rsc.org | Generate novel this compound-based ligands with optimized properties for asymmetric catalysis. |
| Virtual Screening | Random Forest (RF), Support Vector Machines (SVM). mdpi.com | Screen a virtual library of this compound analogs to find potential inhibitors for a specific enzyme. |
Role of 3,3 Diethylpyrrolidine in Catalysis and Asymmetric Synthesis
Development of Chiral 3,3-Diethylpyrrolidine-Derived Ligands for Asymmetric Catalysis
The synthesis of chiral pyrrolidines is a cornerstone of modern organic chemistry, as these motifs are central to numerous natural products, pharmaceuticals, and catalysts. nih.gov The development of effective synthetic strategies for creating substituted chiral pyrrolidines has been a major focus for chemists. nih.gov The core idea is to modify the structure of pyrrolidine-derived organocatalysts to enhance their efficiency and selectivity, particularly for complex or less reactive substrates. nih.gov
One notable application of a 3,3-disubstituted pyrrolidine (B122466) scaffold is in the synthesis of spiro-pyrrolidines. These have been successfully used in the catalytic asymmetric Michael addition of nitromethane to 3,3-disubstituted enals, which is a key step in constructing all-carbon quaternary centers. nih.gov In a specific instance, a family of spiro-pyrrolidines was synthesized through an eight-step sequence where the pyrrolidine ring was formed via a tandem hydroamination/semipinacol rearrangement. nih.gov
Application in Transition-Metal-Catalyzed Asymmetric Reactions
The pyrrolidine framework is a privileged structure in catalysis, extending to transition-metal-catalyzed reactions where chiral pyrrolidine-based ligands are used to induce enantioselectivity. catalyst-enabling-synthetic-chemistry.com Palladium-catalyzed reactions, for example, have been employed for the synthesis of 3-substituted pyrrolidines. nih.govnih.gov Specifically, a palladium-catalyzed hydroarylation of pyrrolines has been developed to produce 3-aryl pyrrolidines, which are significant structural motifs in biologically active molecules. nih.govsemanticscholar.org
While direct applications of this compound as a ligand in transition-metal catalysis are not extensively documented, the principles of using sterically demanding pyrrolidine ligands are well-established. For instance, silver and a chiral pyrrolidinopyridine (PPY) have been used as a relay catalytic system in the cycloisomerization/(2 + 3) cycloaddition of enynamides to stereoselectively synthesize bispirocyclopentene pyrazolone products. nih.gov This highlights the utility of modified pyrrolidine scaffolds in complex, metal-catalyzed cascade reactions.
The table below summarizes the application of a related 3,3-disubstituted system in a transition-metal-catalyzed reaction.
Table 1: Application of a Spiro-Pyrrolidine System in a Catalytic Reaction
| Catalyst System | Reaction Type | Reactants | Product | Key Feature |
|---|
Organocatalytic Applications of Pyrrolidine Scaffolds
Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, alongside metal-complex catalysis and biocatalysis. nih.gov The pyrrolidine ring is one of the most successful and widely used scaffolds in aminocatalysis. nih.gov Chiral pyrrolidines are capable of promoting a wide range of transformations in an enantioselective and environmentally friendly manner, avoiding the use of metals. nih.gov
The power of the pyrrolidine scaffold lies in its ability to form key intermediates such as enamines and iminium ions, which then participate in stereocontrolled bond-forming reactions. Modifications to the pyrrolidine ring, including substitution at the 3-position, are crucial for tuning the catalyst's reactivity and selectivity. For instance, new pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. nih.gov
Research into 3,4-disubstituted pyrrolidine derivatives has also shown promise. These compounds, synthesized via an organocatalytic Michael addition followed by reductive cyclization, have demonstrated biological activity, inhibiting the growth of both standard and methicillin-resistant strains of Escherichia coli and Staphylococcus aureus.
The following table details the performance of a pyrrolidine-based organocatalyst in a Michael addition reaction.
Table 2: Performance of Organocatalyst OC4 in the Michael Addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Toluene | 85 | 90:10 | 75 |
| 2 | CH2Cl2 | 80 | 88:12 | 70 |
| 3 | THF | 75 | 85:15 | 65 |
| 4 | Dioxane | 78 | 87:13 | 68 |
| 5 | Hexane | 90 | 92:8 | 80 |
| 6 | Cyclohexane | 92 | 93:7 | 85 |
Data sourced from research on new pyrrolidine-based organocatalysts. nih.gov
Green Chemistry Principles in the Synthesis of 3,3 Diethylpyrrolidine
Strategies for Waste Prevention and Atom Economy Optimization in Pyrrolidine (B122466) Synthesis
Waste prevention is a cornerstone of green chemistry, emphasizing the design of synthetic routes that minimize the generation of byproducts. A key metric for evaluating waste at the molecular level is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. beilstein-journals.org
One of the most effective strategies for maximizing atom economy in pyrrolidine synthesis is the use of cycloaddition reactions. nih.gov For instance, [3+2] dipolar cycloadditions of azomethine ylides are powerful methods for constructing the pyrrolidine ring system in a highly atom-economic manner, as all the atoms from the reactants are incorporated into the final product. acs.org This approach avoids the formation of stoichiometric byproducts, which are common in traditional multi-step syntheses.
Reductive amination of dicarbonyl compounds is another strategy that can be designed for high atom economy. When water is the only byproduct, the atom economy is significantly high. acs.org The choice of starting materials and reagents is critical. For example, using catalytic hydrogenation instead of stoichiometric reducing agents like metal hydrides improves atom economy and reduces waste.
Table 1: Comparison of Atom Economy in Different Pyrrolidine Synthesis Strategies This table illustrates the conceptual atom economy of different reaction types applicable to pyrrolidine synthesis.
| Synthesis Strategy | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| [3+2] Cycloaddition | Azomethine Ylide + Alkene | Pyrrolidine | None | 100% |
| Reductive Amination | 1,4-Dicarbonyl + Amine + H₂ | Pyrrolidine | Water | High (depends on MW of reactants) |
| Traditional Multi-step Synthesis | Varies | Pyrrolidine | Varies (often multiple inorganic and organic byproducts) | Low to Moderate |
Utilization of Safer Solvents and Auxiliary Substances (e.g., Aqueous Media, Solventless Chemistry)
The choice of solvents is a critical aspect of green chemistry, as they often contribute significantly to the environmental impact of a chemical process. The ideal green solvent is non-toxic, readily available, recyclable, and has a low environmental persistence.
For the synthesis of pyrrolidine derivatives, a shift away from hazardous volatile organic compounds (VOCs) towards safer alternatives is a key research focus. Water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. semanticscholar.org Research has shown that some reactions for synthesizing nitrogen-containing heterocycles can be performed effectively in aqueous media, sometimes with enhanced reactivity and selectivity. semanticscholar.org Ethanol and ethanol-water mixtures are also considered greener alternatives and have been successfully used in the synthesis of pyrrolidinone derivatives, showing improved yields compared to more hazardous solvents like glacial acetic acid. beilstein-journals.org
Solventless, or neat, reaction conditions represent an even greener approach, completely eliminating the need for a solvent. researchgate.net These reactions are often facilitated by grinding the reactants together, a technique known as mechanochemistry, or by heating them in the absence of a solvent. researchgate.net This not only prevents pollution from solvents but can also lead to shorter reaction times and simpler work-up procedures. researchgate.net
Table 2: Comparison of Different Solvents in the Synthesis of Pyrrolidine Derivatives This table provides a general comparison of solvents that could be used in the synthesis of pyrrolidines, based on green chemistry principles.
| Solvent | Green Chemistry Classification | Advantages | Disadvantages | Potential Application in 3,3-Diethylpyrrolidine Synthesis |
| Water | Recommended | Non-toxic, non-flammable, abundant, inexpensive | Poor solubility for many organic reactants | Suitable for specific reaction types, potentially with phase-transfer catalysts |
| Ethanol | Recommended | Renewable, biodegradable, low toxicity | Flammable | Good alternative to more toxic alcohols and aprotic solvents |
| Ethanol/Water Mixtures | Recommended | Tunable polarity, improved solubility of reactants | Flammable (depending on ratio) | Promising for a wide range of reaction conditions |
| Solventless (Neat) | Ideal | No solvent waste, often faster reactions, simple workup | Not suitable for all reaction types, potential for thermal decomposition | Ideal for solid-phase or high-temperature liquid-phase reactions |
| Toluene / Xylene | Problematic | Good solvent for many organic reactions | Toxic, volatile organic compounds (VOCs) | To be avoided or replaced with greener alternatives |
| N-Methyl-2-pyrrolidone (NMP) | Hazardous | Good solvent properties | Toxic, subject to restrictions | To be avoided and replaced with bio-based alternatives like Cyrene or GVL |
Development and Application of Green Catalysts and Catalytic Systems for Pyrrolidine Chemistry
Catalysis is a fundamental pillar of green chemistry, as catalysts can replace stoichiometric reagents, leading to milder reaction conditions, higher selectivity, and reduced waste. The development of green catalysts focuses on using earth-abundant, non-toxic materials and designing catalysts that are highly efficient and recyclable.
In pyrrolidine synthesis, a variety of green catalytic systems have been explored. Organocatalysts, which are small organic molecules, have emerged as a powerful alternative to metal-based catalysts. Proline and its derivatives, for example, can catalyze the asymmetric synthesis of substituted pyrrolidines under mild and environmentally friendly conditions. rsc.org
Heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, offer the advantage of easy separation from the reaction mixture and recyclability, which is a key aspect of green process design. For instance, L-proline functionalized manganese ferrite (B1171679) nanorods have been used as a reusable catalyst for the synthesis of spiro-pyrrolidines. unife.it
Biocatalysts, such as enzymes, offer unparalleled selectivity under mild aqueous conditions. Transaminases, for example, have been employed in the asymmetric synthesis of 2-substituted pyrrolidines, providing an environmentally benign alternative to traditional chemical methods. researchgate.net
Table 3: Overview of Green Catalysts for Pyrrolidine Synthesis This table summarizes various green catalytic systems applicable to the synthesis of pyrrolidine derivatives.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Organocatalysts | Proline and its derivatives, (S)-1-phenylethylamine | Metal-free, often low toxicity, high stereoselectivity | Can require high catalyst loading |
| Heterogeneous Catalysts | L-proline functionalized manganese ferrite nanorods, supported metal nanoparticles | Easy to separate and recycle, can be used in continuous flow processes | Can have lower activity than homogeneous catalysts, potential for metal leaching |
| Biocatalysts (Enzymes) | Transaminases, IREDs | High selectivity (enantio- and regioselectivity), mild reaction conditions (aqueous, room temp.), biodegradable | Limited substrate scope, can be sensitive to reaction conditions |
| Iridium-based catalysts | Vaska's complex, Cp*Ir complexes | High efficiency in reductive amination and borrowing hydrogen reactions | Use of a precious metal, potential for toxicity |
Energy Efficiency Considerations in the Design of Pyrrolidine Synthetic Pathways
Improving energy efficiency is another critical goal of green chemistry. Synthetic routes that can be performed at ambient temperature and pressure are inherently more energy-efficient than those requiring high temperatures and pressures.
One-pot and tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce energy consumption and waste. semanticscholar.org These processes minimize the need for energy-intensive separation and purification steps. The catalyst-free, three-component domino reaction for the synthesis of pyrrolidine-fused spirooxindoles at room temperature is an excellent example of an energy-efficient process. semanticscholar.org
The use of alternative energy sources, such as microwave irradiation or ultrasound, can also enhance energy efficiency by accelerating reaction rates and reducing reaction times. nih.gov These methods often lead to higher yields and cleaner reactions compared to conventional heating. Electrochemical synthesis is another emerging green technology that can reduce the reliance on thermal energy by using electricity to drive chemical reactions. rsc.org
By integrating these green chemistry principles into the design of synthetic routes for this compound, it is possible to develop manufacturing processes that are not only more efficient and cost-effective but also significantly reduce the environmental footprint.
Future Research Directions and Emerging Trends in 3,3 Diethylpyrrolidine Chemistry
The pyrrolidine (B122466) scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery due to its prevalence in a wide array of biologically active compounds. researchgate.netnih.govnih.gov The substituted derivative, 3,3-diethylpyrrolidine, presents a unique structural motif with geminal diethyl groups at the C3 position, offering a three-dimensional architecture that is of increasing interest for exploring chemical space. As researchers push the boundaries of molecular design, the chemistry of this compound and related structures is evolving, driven by innovations in synthesis, functionalization, and screening methodologies. This article explores the forward-looking trends and future research directions poised to accelerate the discovery and application of this compound class.
Q & A
Q. What synthetic routes are commonly employed for 3,3-Diethylpyrrolidine, and how can reaction conditions be optimized?
this compound is typically synthesized via alkylation or ring-closing strategies. For example, alkylation of pyrrolidine precursors using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaH in THF) is a standard approach . Optimization involves:
- Catalyst selection : Transition metals like Pd(PPh₃)₄ improve cross-coupling efficiency in substituted pyrrolidines .
- Temperature control : Reactions at 0°C to room temperature minimize side products .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) ensures high purity.
- Yield improvement : Excess ethylating agents (1.5–2 equivalents) and inert atmospheres (N₂/Ar) prevent oxidation .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity (e.g., δ ~2.5–3.0 ppm for ethyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₇N: calc. 127.1361) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) monitors purity (>98%) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages verify stoichiometry.
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors/dust .
- Storage : Keep in airtight containers under nitrogen, away from light and moisture .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
Contradictions in NMR or MS data may arise from impurities, tautomerism, or stereochemical variations. Strategies include:
- Cross-validation : Compare with published spectra of analogous compounds (e.g., 3-aminopyrrolidine derivatives) .
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks in NMR .
- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and verify assignments .
- Multi-technique analysis : Combine IR spectroscopy (C-N stretch ~1,200 cm⁻¹) with X-ray crystallography for unambiguous confirmation .
Q. What strategies optimize the stability of this compound in biological assays?
- pH control : Buffers (pH 7.4) mimic physiological conditions and prevent decomposition .
- Light sensitivity : Store solutions in amber vials to avoid photodegradation .
- Temperature : Conduct assays at 4°C for short-term stability or −20°C for long-term storage .
- Antioxidants : Add 0.1% BHT to lipid-containing formulations to inhibit oxidation .
Q. How can computational methods predict the reactivity of this compound in drug discovery?
- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., GPCRs) .
- ADMET profiling : Tools like SwissADME predict bioavailability, toxicity, and metabolic pathways .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogues (e.g., pyrrolidine-based kinase inhibitors) .
Q. What experimental designs address low yields in multi-step syntheses of this compound derivatives?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity) .
- In situ monitoring : ReactIR tracks intermediate formation and identifies bottlenecks .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by 15–20% .
- Flow chemistry : Continuous processes enhance reproducibility for scale-up .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in aqueous vs. organic solvents?
- Method standardization : Ensure consistent temperature (25°C) and solvent purity (HPLC-grade) .
- Partition coefficient (logP) : Measure experimentally via shake-flask method (logP ~1.5–2.0) to reconcile discrepancies .
- Co-solvent systems : Use DMSO-water gradients to enhance solubility in biological assays .
Q. What are the implications of conflicting cytotoxicity results in cell-based studies?
- Cell line variability : Test across multiple lines (e.g., HEK293, HepG2) to assess tissue-specific effects .
- Concentration gradients : Establish dose-response curves (0.1–100 µM) to differentiate cytotoxic vs. cytostatic effects .
- Assay interference : Confirm results with orthogonal methods (e.g., MTT, ATP luminescence) .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Peaks/Values | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.0 (t, 6H), δ 2.5 (m, 4H) | |
| ¹³C NMR (CDCl₃) | δ 12.3 (CH₂), δ 45.8 (N-C) | |
| HRMS (ESI+) | m/z 127.1361 [M+H]⁺ |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C–25°C | ±10% |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +20% |
| Solvent | THF or DMF | +15% |
| Reaction Time | 12–24 hrs | ±5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
